Decachlorobiphenyl
Overview
Description
Decachlorobiphenyl is one of the 209 polychlorinated biphenyls congeners characterized by its high toxicity and chemical stability . It is produced by industrial activities .
Synthesis Analysis
Decachlorobiphenyl is produced by industrial activities . A possible strategy to eliminate Decachlorobiphenyl is by bacterial degradation . The strain Pseudomonas extremaustralis ADA-5 has been found to degrade 9.75% of available Decachlorobiphenyl, using it as a carbon source .Molecular Structure Analysis
Decachlorobiphenyl has a molecular formula of C12Cl10 and a molecular weight of 498.66 .Chemical Reactions Analysis
Decachlorobiphenyl is characterized by its high toxicity and chemical stability . It is resistant to biodegradation, but some bacteria like Pseudomonas extremaustralis ADA-5 can degrade a small portion of it .Physical And Chemical Properties Analysis
Decachlorobiphenyl has a molecular weight of 498.66 . It is characterized by its lipophilicity, stability, and biomagnification .Scientific Research Applications
1. Biodegradation and Bioaccumulation by Pseudomonas extremaustralis ADA-5
- Summary of Application: DCB is a highly toxic and chemically stable pollutant produced by industrial activities. A potential strategy to eliminate DCB is through bacterial degradation. In this study, the biodegradation and bioaccumulation of DCB by a strain of bacteria called Pseudomonas extremaustralis ADA-5 was investigated .
- Methods of Application: The bacterial growth kinetics were determined in a minimal medium with added biphenyl and DCB. The ability of the strain to degrade DCB was determined using gas chromatography coupled to mass spectrometry .
- Results: The strain was found to degrade 9.75% of available DCB, using it as a carbon source, and was able to accumulate 19.98% of this pollutant in biomass. At 250 mg L−1 of DCB in the culture medium, membranes showed a 30% decrease in the phosphatidylethanolamine concentration, an 18% increase in the phosphatidylglycerol, and a 12% increase in cardiolipin .
2. Removal by Earthworm Eisenia fetida
- Summary of Application: The study aimed to evaluate the potential removal of DCB by the earthworm Eisenia fetida and its symbiotic bacteria in a vermicomposting system .
- Methods of Application: The study was conducted over a period of 72 days using a complete vermicomposting system .
- Results: The results of the study were not specified in the search results .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPZLFXDMAPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047541 | |
Record name | Decachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decachlorobiphenyl | |
CAS RN |
2051-24-3 | |
Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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